Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate

Description

Ethyl 2-hydroxy-3-methylbutanoate (CAS: 2441-06-7) is an ester with the molecular formula C₇H₁₄O₃ and a molar mass of 146.18 g/mol . It is characterized by a hydroxyl group at the C2 position and a methyl branch at C3 on the butanoate backbone. This compound is notable for its role in food and beverage aromas, particularly in wines, where it contributes fruity and floral notes . Its enantiomers, (2R)- and (2S)-ethyl 2-hydroxy-3-methylbutanoate, have distinct sensory impacts, with the (2R)-enantiomer being more potent in modulating fruity aromas in red wines .

Key properties include:

Properties

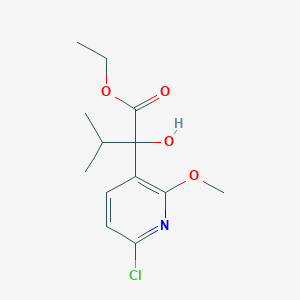

Molecular Formula |

C13H18ClNO4 |

|---|---|

Molecular Weight |

287.74 g/mol |

IUPAC Name |

ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C13H18ClNO4/c1-5-19-12(16)13(17,8(2)3)9-6-7-10(14)15-11(9)18-4/h6-8,17H,5H2,1-4H3 |

InChI Key |

KSBXTDDFLRGSGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=C(N=C(C=C1)Cl)OC)(C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate typically involves the esterification of 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(6-chloro-2-methoxypyridin-3-yl)-3-methylbutan-2-one.

Reduction: Formation of 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its combination of functional groups may enhance its efficacy against specific biological targets.

- Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and antimicrobial properties.

-

Pharmacological Studies

- Interaction studies focusing on the binding affinity of Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate to various receptors are critical for understanding its pharmacological profile. These studies can reveal potential uses in treating diseases that involve these targets.

- Preliminary findings suggest that the compound may influence pathways associated with neuropharmacology, potentially offering insights into treatments for neurological disorders.

-

Synthesis and Derivatives

- Various synthetic routes for producing this compound have been documented, allowing for the exploration of derivatives that may exhibit enhanced biological activity or reduced toxicity.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate (CAS No. 1227827-89-5) is a synthetic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈ClNO₄ |

| Molecular Weight | 287.74 g/mol |

| CAS Number | 1227827-89-5 |

| LogP | 1.907 |

| PSA (Polar Surface Area) | 48.14 Ų |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of enzymatic pathways and receptor activities. Research indicates that it may act as an inhibitor of specific enzymes involved in inflammatory processes and cellular signaling pathways.

Anti-inflammatory Activity

Studies have shown that this compound exhibits significant anti-inflammatory properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines in vitro, which suggests a potential role in treating inflammatory diseases.

Antitumor Activity

Recent investigations into the compound's antitumor effects have revealed promising results. In vitro assays indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests its utility as a candidate for cancer therapy, particularly in targeting tumors resistant to conventional treatments.

Case Studies and Research Findings

- In Vitro Studies : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in human cancer cell lines by over 50% at concentrations above 10 µM, indicating its potential as an anticancer agent .

- Animal Models : In a murine model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. This study highlights its potential application in treating conditions such as arthritis and other inflammatory disorders .

- Mechanistic Insights : Further mechanistic studies have elucidated that the compound inhibits the NF-kB signaling pathway, which is crucial for the expression of many inflammatory mediators. This inhibition correlates with reduced levels of TNF-alpha and IL-6 in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.